molecular formula C10H7F4NO3 B3041894 Methyl 4-fluoro-2-(trifluoroacetamido)benzoate CAS No. 404010-71-5

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate

Cat. No.: B3041894
CAS No.: 404010-71-5
M. Wt: 265.16 g/mol
InChI Key: HVJDENWQWZKKOR-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is a fluorinated aromatic ester with the molecular formula C10H7F4NO3 and a molecular weight of 265.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(trifluoroacetamido)benzoate typically involves the esterification of 4-fluoro-2-(trifluoroacetamido)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The trifluoroacetamido group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with new functional groups replacing the fluoro group.

    Hydrolysis: 4-fluoro-2-(trifluoroacetamido)benzoic acid and methanol.

    Reduction: 4-fluoro-2-(trifluoroacetamido)benzoic acid and an amine derivative.

Scientific Research Applications

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Potential use in the development of pharmaceuticals, particularly in cancer treatment, as indicated by its inclusion in patents related to cancer therapy.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the fluoro group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-2-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetamido group.

    Methyl 4-fluoro-2-(trifluoroacetyl)benzoate: Contains a trifluoroacetyl group instead of a trifluoroacetamido group.

Uniqueness

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is unique due to the presence of both fluoro and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds, while the fluoro group increases its lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 4-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4NO3/c1-18-8(16)6-3-2-5(11)4-7(6)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJDENWQWZKKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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